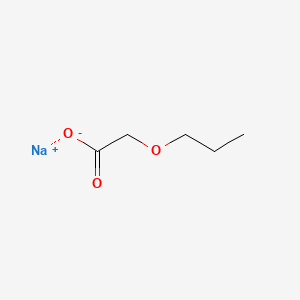

Sodium propoxyacetate

Beschreibung

Sodium propoxyacetate (C₅H₉O₃Na) is a sodium salt of propoxyacetic acid, characterized by a propoxy (–OCH₂CH₂CH₃) group attached to the acetate backbone. Its reactivity and solubility are influenced by the propoxy group, which may enhance lipophilicity compared to simpler sodium carboxylates .

Eigenschaften

CAS-Nummer |

86018-60-2 |

|---|---|

Molekularformel |

C5H9NaO3 |

Molekulargewicht |

140.11 g/mol |

IUPAC-Name |

sodium;2-propoxyacetate |

InChI |

InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI-Schlüssel |

ZHZHUAIPSNUUGI-UHFFFAOYSA-M |

Kanonische SMILES |

CCCOCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of sodium propoxyacetate and water.

Industrial Production Methods

In an industrial setting, the production of sodium propoxyacetate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium propoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, sodium propoxyacetate can hydrolyze to form propoxyacetic acid and sodium hydroxide.

Esterification: It can react with alcohols to form esters and sodium salts.

Neutralization: It can neutralize acids to form the corresponding salts and water.

Common Reagents and Conditions

Hydrolysis: Water and heat.

Esterification: Alcohols and acid catalysts.

Neutralization: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed

Hydrolysis: Propoxyacetic acid and sodium hydroxide.

Esterification: Esters of propoxyacetic acid and sodium salts.

Neutralization: Corresponding sodium salts and water.

Wissenschaftliche Forschungsanwendungen

Sodium propoxyacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares sodium propoxyacetate with structurally or functionally related sodium carboxylates, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Group Comparisons

| Compound | Molecular Formula | Key Substituents | Functional Features |

|---|---|---|---|

| Sodium propoxyacetate | C₅H₉O₃Na | Propoxy (–OCH₂CH₂CH₃) | Enhanced lipophilicity, ester-like reactivity |

| Sodium chloroacetate | C₂H₃ClO₂•Na | Chloro (–Cl) | Electrophilic reactivity, higher toxicity |

| Sodium acetate trihydrate | C₂H₃O₂Na•3H₂O | None (simple acetate) | High solubility, buffering agent |

| Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate | C₁₀H₉O₇Na | Galloyloxy (–O–C₆H₂(OH)₃CO) | Antioxidant potential, pharmaceutical applications |

Key Observations :

- Unlike sodium chloroacetate, which carries a reactive chloro group (hazardous upon ingestion or contact ), sodium propoxyacetate’s propoxy substituent likely reduces acute toxicity but may introduce metabolic stability challenges.

- The galloyloxy group in sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate confers antioxidant properties, a feature absent in sodium propoxyacetate .

Regulatory Status :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.